Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate
Description
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an aromatic ester characterized by a benzoate core linked to a 3-aminophenyl group via an ethynyl bridge. Its molecular structure combines a planar aromatic system with a rigid, conjugated ethynyl spacer, which enhances electronic communication between the two aromatic rings. This compound is synthesized through Sonogashira coupling or similar cross-coupling reactions, enabling the formation of the carbon-carbon triple bond between the benzoate and aminophenyl moieties . Applications span materials science (e.g., organic semiconductors) and medicinal chemistry, where its structural motifs are leveraged for drug discovery .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[2-(3-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-9-7-12(8-10-14)5-6-13-3-2-4-15(17)11-13/h2-4,7-11H,17H2,1H3 |
InChI Key |
PYNNNNWQXGUYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate typically involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is carried out under aerobic conditions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis:
Structural Analogues and Key Differences
| Compound Name | Structural Features | Unique Properties/Effects | References |
|---|---|---|---|
| Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate | Amino group at para position on phenyl ring | Enhanced electronic conjugation; altered binding affinity in biological systems due to amino group orientation | |
| Methyl 4-(3-aminophenyl)benzoate | Lacks ethynyl bridge; direct linkage of benzoate to 3-aminophenyl | Reduced rigidity and conjugation; lower thermal stability in materials applications | |
| Methyl 4-(2-(phenylethynyl)benzoate) | Phenyl group instead of aminophenyl | Absence of amino group reduces solubility in polar solvents; weaker hydrogen-bonding capacity | |
| Methyl 3-(2-(4-aminophenyl)ethynyl)benzoate | Benzoate substituent at meta position | Altered steric and electronic profiles; distinct pharmacokinetics in drug delivery studies |
Impact of Functional Groups and Substituents
- Ethynyl Bridge: The ethynyl group in Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate confers rigidity and extended conjugation, critical for optoelectronic applications.
- Amino Group Position: The meta-oriented amino group in the target compound vs. the para orientation in its isomer (Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate) modulates electron density distribution. This difference impacts reactivity in electrophilic substitution reactions and binding interactions with enzymes or receptors .
- Substituent Effects: Compounds with halogen or methoxy substituents (e.g., ’s C2–C7 derivatives) exhibit distinct electronic properties.
Analytical Characterization
All compared compounds are characterized via ¹H NMR, ¹³C NMR, and HRMS (). The ethynyl group in the target compound generates distinct alkyne proton signals (δ 2.8–3.2 ppm) and carbon resonances (≈80–90 ppm for sp-hybridized carbons), absent in non-ethynyl analogs. Purity is confirmed via HPLC, with retention times varying based on polarity differences induced by substituents .
Research Findings and Implications
- Synthetic Flexibility: The Sonogashira protocol allows modular synthesis of ethynyl-linked benzoates, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Biological Relevance: Positional isomerism (meta vs. para amino) significantly impacts pharmacological profiles, guiding drug design for targeted therapies .
- Material Limitations: While the amino group enhances solubility, it may introduce undesired reactivity in high-temperature material processing, necessitating protective strategies .
Biological Activity
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 251.28 g/mol. The compound features a benzoate ester structure with a methyl group attached to the carboxylate portion and an ethynyl group connected to a phenyl ring that contains an amino substituent. These elements contribute to its reactivity and interaction with biological systems, particularly through π-π interactions and hydrogen bonding capabilities.
Enzyme Interactions
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme interactions. The presence of the ethynyl group allows for enhanced π-π stacking interactions, while the amino group facilitates hydrogen bonding with various biological molecules. This unique combination may influence the activity of enzymes and receptors, suggesting potential applications in drug development.
Anticancer Potential
In vitro studies have demonstrated that derivatives of compounds similar to this compound possess anticancer properties. For instance, the design and synthesis of new derivatives have shown promising results in inhibiting cell proliferation and protein kinase activity, which are critical for cancer cell survival and growth . The structural similarity to known anticancer agents supports further exploration of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves a palladium-catalyzed Sonogashira cross-coupling reaction . This method combines a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under aerobic conditions. Common solvents used include tetrahydrofuran or dimethylformamide, with bases such as triethylamine facilitating the reaction .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate | CHOSi | Contains trimethylsilyl group which enhances solubility |
| Methyl 4-(chloromethanyl)benzoate | CHClO | Chlorine substituent modifies reactivity |
| Methyl 4-(2-(phenylethynyl)benzoate | CHO | Additional phenyl group increases π-conjugation |
This table illustrates how the structural variations influence solubility, reactivity, and potential biological activity.
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Anticancer Activity : A study explored various derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated that modifications to the amino and ethynyl groups significantly impacted their binding affinity and inhibitory potency against cancer cell lines .
- Enzyme Modulation : Another investigation focused on the compound's interaction with enzymes involved in metabolic pathways. Results showed that it could effectively modulate enzyme activity, providing insights into its potential as a therapeutic agent for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
